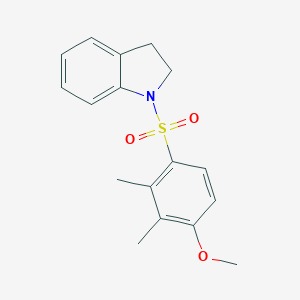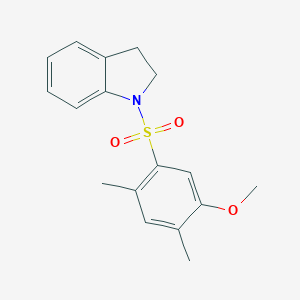
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide, also known as sulcotrione, is a selective herbicide that is widely used in agriculture. It is a member of the sulfonylurea family of herbicides, which are known for their high potency and low toxicity. Sulcotrione has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds.
作用機序
Sulcotrione works by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. This inhibition leads to a disruption in the normal metabolic processes of the plant, ultimately resulting in its death. Sulcotrione is highly selective for plants, as the enzyme acetolactate synthase is not present in animals.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide are well-documented. As mentioned earlier, this compound inhibits the enzyme acetolactate synthase, which leads to a disruption in the normal metabolic processes of the plant. This disruption can lead to a range of effects, including stunted growth, chlorosis, and eventually death. In addition, this compound has been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide.
実験室実験の利点と制限
Sulcotrione has several advantages for use in lab experiments. It is highly potent, meaning that only small amounts are needed to achieve the desired effect. It is also highly selective for plants, meaning that it can be used to study the effects of acetolactate synthase inhibition on plant growth and development without affecting other organisms. However, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide does have some limitations. It is not effective against all weeds, and some weeds have developed resistance to sulfonylurea herbicides. In addition, this compound has a relatively short half-life in the environment, which can limit its effectiveness in field applications.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide. One area of interest is the development of new sulfonylurea herbicides that are effective against weeds that have developed resistance to current herbicides. Another area of interest is the study of the effects of sulfonylurea herbicides on non-target organisms, including soil microorganisms and insects. Finally, there is interest in the development of new formulations of sulfonylurea herbicides that are more effective and environmentally friendly.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The resulting sulfonylurea is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is also high.
科学的研究の応用
Sulcotrione has been extensively studied in the field of weed science. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. Sulcotrione has also been found to have a low impact on non-target organisms, making it an environmentally friendly herbicide. In addition, N-(5-chloro-2-pyridinyl)-2-ethoxy-5-isopropylbenzenesulfonamide has been used as a tool in plant physiology research to study the role of the enzyme acetolactate synthase in plant growth and development.
特性
分子式 |
C16H19ClN2O3S |
|---|---|
分子量 |
354.9 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-14-7-5-12(11(2)3)9-15(14)23(20,21)19-16-8-6-13(17)10-18-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
YXPAAOVESZYQDF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)




